Cas no 1704633-13-5 (8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

8-(3-ブロモベンゾイル)-3-メタンスルホニル-8-アザビシクロ[3.2.1]オクタンは、高度に特異的な構造を持つ有機化合物です。3位のメタンスルホニル基と8位の3-ブロモベンゾイル基が特徴的で、分子内に複数の反応性部位を有しています。アザビシクロ[3.2.1]オクタン骨格の剛直な構造により、立体選択的な反応が可能です。ブロモ基は求核置換反応の、スルホニル基は求電子試薬との反応の足場として利用できます。この化合物は医薬品中間体や有機合成のビルディングブロックとしての応用が期待され、特に複雑な環状構造の構築に有用です。高い純度と安定性を備えており、精密有機合成における多様な変換が可能です。

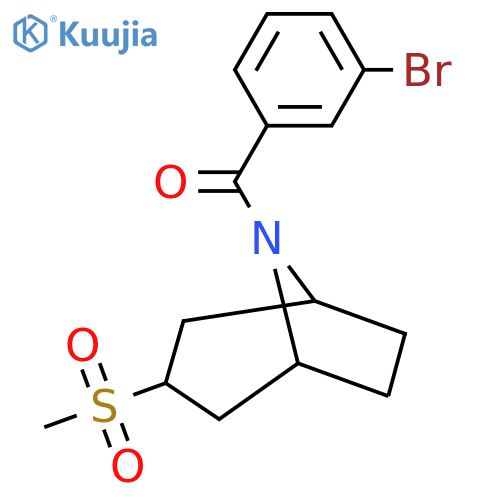

1704633-13-5 structure

商品名:8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 化学的及び物理的性質

名前と識別子

-

- 8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane

- AKOS024883582

- F6441-4566

- 8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane

- (3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

- 1704633-13-5

- (3-bromophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone

-

- インチ: 1S/C15H18BrNO3S/c1-21(19,20)14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3

- InChIKey: JETDGCAHFQHXDR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C(N1C2CCC1CC(C2)S(C)(=O)=O)=O

計算された属性

- せいみつぶんしりょう: 371.01908g/mol

- どういたいしつりょう: 371.01908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 502

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6441-4566-10mg |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-50mg |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-2mg |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 2mg |

$88.5 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-5μmol |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-75mg |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-10μmol |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-3mg |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-25mg |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-40mg |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6441-4566-2μmol |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane |

1704633-13-5 | 2μmol |

$85.5 | 2023-09-09 |

8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

1704633-13-5 (8-(3-bromobenzoyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬